2-Chloro-1-(4-ethylphenyl)ethanone
Overview
Description
2-Chloro-1-(4-ethylphenyl)ethanone, also known as N-ethyl-2-chlorobenzyl ketone, is an organic compound that has been used in a variety of scientific research applications due to its unique properties . This compound is a colorless solid .
Molecular Structure Analysis
The molecular formula of 2-Chloro-1-(4-ethylphenyl)ethanone is C10H11ClO . The molecular weight is 182.65 g/mol .Chemical Reactions Analysis
2-Chloro-1-(4-ethylphenyl)ethanone has been used in various scientific research applications. For example, it has been used in the synthesis of antimicrobial compounds, environmental and biodegradation studies, catalytic and enzymatic processes, and material science and novel compound synthesis.Physical And Chemical Properties Analysis
2-Chloro-1-(4-ethylphenyl)ethanone is a solid compound . The InChI key is MLDROUSGWZPVMD-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Characterization
Synthesis of Antimicrobial Compounds
A study described the preparation of a compound closely related to 2-Chloro-1-(4-ethylphenyl)ethanone, which was utilized to synthesize antimicrobial agents. The presence of chlorine substituents on the main nucleus was found to possess excellent antimicrobial activities, highlighting the compound's potential in developing new antimicrobial drugs (Sherekar, Padole, Kakade, 2022).
Environmental and Biodegradation Studies
Cometabolism and Biodegradation
Research on 1,1-Dichloro-2,2-Bis(4-Chlorophenyl)Ethylene by Pseudomonas acidovorans M3GY demonstrated the ability of certain bacteria to degrade toxic chlorinated compounds. This study provides insights into how similar compounds, including 2-Chloro-1-(4-ethylphenyl)ethanone, might be processed in environmental settings, suggesting pathways for bioremediation of chlorinated organic pollutants (Hay, Focht, 1998).
Catalytic and Enzymatic Processes
Enzymatic Synthesis of Chiral Intermediates
A practical enzymatic process was developed for the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate for the synthesis of Ticagrelor, from 2-chloro-1-(3,4-difluorophenyl)ethanone. This showcases the utility of 2-Chloro-1-(4-ethylphenyl)ethanone derivatives in synthesizing medically relevant compounds through biocatalysis, demonstrating a green and efficient approach to drug synthesis (Guo et al., 2017).
Material Science and Novel Compound Synthesis
Synthesis of Aromatic Hydrazones
Aromatic hydrazones derived from ketones similar to 2-Chloro-1-(4-ethylphenyl)ethanone have been synthesized and characterized, showing potential applications in material sciences and as intermediates in organic synthesis. The study emphasizes the importance of such ketones in developing new compounds with potential applications in various fields of chemistry and material science (Xiao-xue, 2011).
properties
IUPAC Name |
2-chloro-1-(4-ethylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDROUSGWZPVMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402745 | |
Record name | 2-Chloro-1-(4-ethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-ethylphenyl)ethanone | |
CAS RN |
50690-09-0 | |
Record name | 2-Chloro-1-(4-ethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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